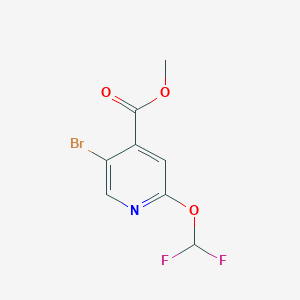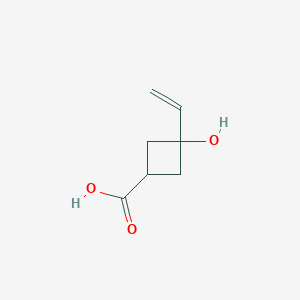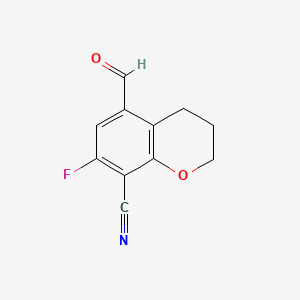
7-Fluoro-5-formyl-chromane-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-formyl-chromane-8-carbonitrile is an organic compound with the molecular formula C11H8FNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom, a formyl group, and a carbonitrile group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-formyl-chromane-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromane Core: The chromane core can be synthesized through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the chromane derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-formyl-chromane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 7-Fluoro-5-carboxy-chromane-8-carbonitrile.
Reduction: 7-Fluoro-5-formyl-chromane-8-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-5-formyl-chromane-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-formyl-chromane-8-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the formyl and carbonitrile groups can participate in specific chemical interactions and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-5-formyl-chromane-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
7-Fluoro-5-formyl-chromane-8-amine: Similar structure but with an amine group instead of a carbonitrile group.
7-Fluoro-5-methyl-chromane-8-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
7-Fluoro-5-formyl-chromane-8-carbonitrile is unique due to the combination of its fluorine, formyl, and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other chromane derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
7-fluoro-5-formyl-3,4-dihydro-2H-chromene-8-carbonitrile |
InChI |
InChI=1S/C11H8FNO2/c12-10-4-7(6-14)8-2-1-3-15-11(8)9(10)5-13/h4,6H,1-3H2 |
Clé InChI |
MLJCYMAINHQYEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C(C=C2C=O)F)C#N)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
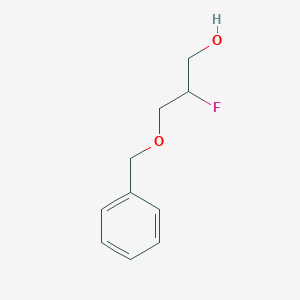
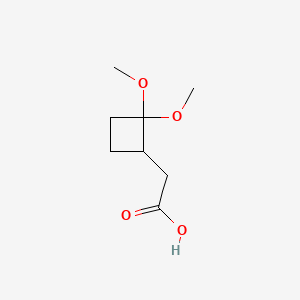
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
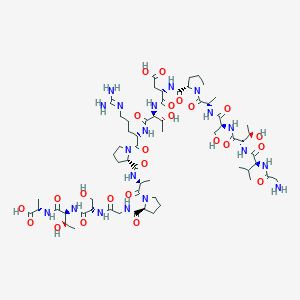
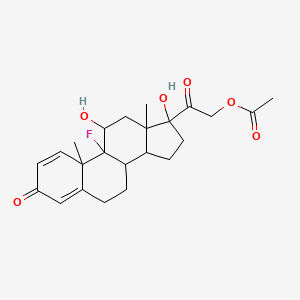
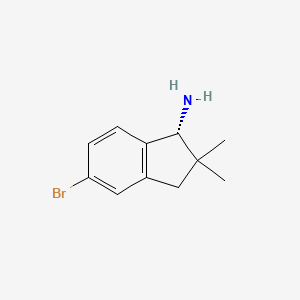
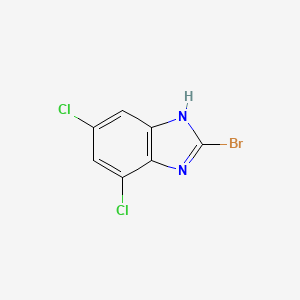
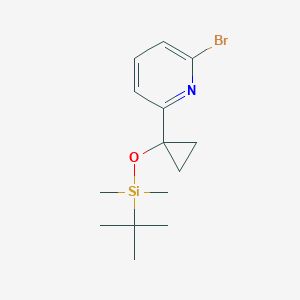
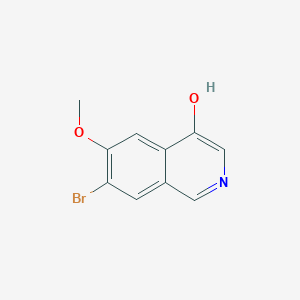
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
